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molecular formula C12H15NO4 B8641256 Ethyl-N-ethoxycarbonyl-o-aminobenzoate

Ethyl-N-ethoxycarbonyl-o-aminobenzoate

Cat. No. B8641256
M. Wt: 237.25 g/mol
InChI Key: DXRJBKGKGDZKBN-UHFFFAOYSA-N
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Patent
US05198449

Procedure details

A mixture of 2-[(ethoxycarbonyl)amino]benzoic acid ethyl ester (65.75 g, 0.277 mol) and 2-aminoethanol (16.9 g, 0.277 mol) was refluxed for 2.5 days in 350 mL of xylenes. The reaction was cooled to room temperature and xylene was removed. Chloroform was added to the residue and a brown solid crystallized. The brown solid was filtered from the solution. The chloroform layer was extracted with water, dried (Na2SO4), filtered and the solvent was removed. The residue was placed in the freezer in isopropyl alcohol. The brown solid was triturated with isopropyl alcohol. Both produced a crystalline white solid which was dried in vacuo overnight at 80° C. This gave a total of 40.70 g (71.3% yield) of white crystalline solid, mp 250°-252° C.
Quantity
65.75 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:17])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][C:12]([O:14]CC)=O)C.[NH2:18][CH2:19][CH2:20][OH:21]>>[OH:21][CH2:20][CH2:19][N:18]1[C:4](=[O:17])[C:5]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:11][C:12]1=[O:14]

Inputs

Step One
Name
Quantity
65.75 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)NC(=O)OCC)=O
Name
Quantity
16.9 g
Type
reactant
Smiles
NCCO
Step Two
Name
xylenes
Quantity
350 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
xylene was removed
ADDITION
Type
ADDITION
Details
Chloroform was added to the residue
CUSTOM
Type
CUSTOM
Details
a brown solid crystallized
FILTRATION
Type
FILTRATION
Details
The brown solid was filtered from the solution
EXTRACTION
Type
EXTRACTION
Details
The chloroform layer was extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The brown solid was triturated with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
Both produced a crystalline white solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo overnight at 80° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(NC2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.7 g
YIELD: PERCENTYIELD 71.3%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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